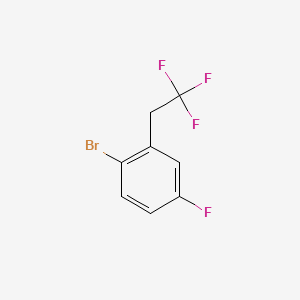

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKXBQCWYHXJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237621 | |

| Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-80-8 | |

| Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for developing novel compounds with tailored electronic and lipophilic properties. This guide presents a comprehensive, proposed synthetic pathway for this target molecule, grounded in modern catalytic methodologies. We will delve into the strategic considerations for the synthesis, a detailed experimental protocol, and the underlying mechanistic principles. This document is intended to serve as a practical and scientifically rigorous resource for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The synthesis of complex aromatic compounds hinges on the precise and efficient introduction of various functional groups. For our target molecule, this compound, the key challenge lies in the regioselective installation of the 2,2,2-trifluoroethyl group onto the 1-bromo-4-fluorobenzene core.

Our proposed strategy centers on a direct, late-stage trifluoroethylation of the commercially available starting material, 1-bromo-4-fluorobenzene[1][2]. This approach is favored due to the ready availability of the starting material and the increasing prevalence of robust catalytic methods for C-H functionalization and cross-coupling reactions.

The directing effects of the substituents on the 1-bromo-4-fluorobenzene ring are crucial to the success of this strategy. Both the bromine and fluorine atoms are ortho-, para-directing deactivators. With the para position occupied by the fluorine atom, the most electronically favored positions for substitution are ortho to the bromine and ortho to the fluorine. Steric hindrance around the fluorine atom, being smaller than bromine, might suggest a preference for substitution at the position ortho to the fluorine (position 3). However, recent advances in transition metal catalysis have demonstrated remarkable control over regioselectivity, often favoring substitution at sterically more accessible positions or those directed by the catalyst-ligand complex. In the case of aryl halides, ortho-functionalization relative to the halogen is a well-documented phenomenon.

Proposed Synthetic Pathway: Nickel-Catalyzed Cross-Coupling

Recent literature highlights the efficacy of nickel-catalyzed cross-coupling reactions for the trifluoroethylation of aryl halides[3][4][5]. These methods offer a significant advantage in terms of catalyst cost and reactivity compared to some palladium-based systems. We propose a nickel-catalyzed reductive cross-coupling of 1-bromo-4-fluorobenzene with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl chloride (CF3CH2Cl) or 2,2,2-trifluoroethyl iodide (CF3CH2I).

The general transformation is depicted below:

Caption: Proposed nickel-catalyzed synthesis of the target molecule.

In-Depth Mechanistic Considerations

The catalytic cycle for this nickel-catalyzed reductive cross-coupling is believed to proceed through the following key steps:

-

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the aryl bromide, 1-bromo-4-fluorobenzene, to form a Ni(II)-aryl intermediate.

-

Radical Formation/Transmetalation: The trifluoroethylating agent is activated, and the trifluoroethyl group is transferred to the nickel center. This can occur through various mechanisms, including the formation of a trifluoroethyl radical which is then trapped by the Ni(II) complex.

-

Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Ni(II) intermediate, yielding the final product, this compound, and regenerating the active Ni(0) catalyst.

The choice of ligand is critical for the efficiency and selectivity of the reaction. Bidentate phosphine or nitrogen-based ligands are commonly employed to stabilize the nickel catalyst and promote the desired reductive elimination step.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on similar transformations reported in the literature[3][5]. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-4-fluorobenzene | 175.00 | 1.75 g | 10.0 |

| NiCl2(dme) | 219.68 | 110 mg | 0.5 |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | 268.41 | 161 mg | 0.6 |

| Zinc powder (<10 micron) | 65.38 | 981 mg | 15.0 |

| 2,2,2-Trifluoroethyl iodide | 209.94 | 3.15 g | 15.0 |

| Anhydrous Dimethylacetamide (DMA) | - | 20 mL | - |

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl2(dme) (110 mg, 0.5 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (161 mg, 0.6 mmol, 6 mol%), and zinc powder (981 mg, 15.0 mmol, 1.5 equiv.).

-

Seal the tube with a septum and purge with argon for 10 minutes.

-

Add anhydrous dimethylacetamide (DMA) (10 mL) via syringe.

-

To this suspension, add 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol, 1.0 equiv.) followed by 2,2,2-trifluoroethyl iodide (3.15 g, 15.0 mmol, 1.5 equiv.) via syringe.

-

Place the reaction mixture in a preheated oil bath at 60 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation and Expected Outcomes

Table of Expected Reaction Parameters and Outcomes:

| Parameter | Value |

| Starting Material | 1-Bromo-4-fluorobenzene |

| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl iodide |

| Catalyst Loading | 5 mol% NiCl2(dme) |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| Reductant | Zinc powder |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 60 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% (based on similar reactions) |

| Expected Purity | >95% after chromatography |

Visualization of the Proposed Workflow

Caption: Step-by-step experimental workflow for the proposed synthesis.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for this compound. The proposed nickel-catalyzed cross-coupling reaction represents a modern and efficient approach to constructing this valuable molecule. While the provided protocol is based on established methodologies for similar transformations, empirical optimization is recommended to achieve the best results. This guide serves as a foundational resource for researchers aiming to synthesize this and related fluorinated aromatic compounds.

References

- Muetterties, E. L. & Lo, J. C. Lewis acid catalyzed halogen exchange among aromatic halides. Journal of the American Chemical Society86, 2935-2936 (1964).

- Li, X. et al. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters23, 1400–1405 (2021).

- Li, H. et al. Nickel‐Catalyzed Direct Trifluoroethylation of Aryl Iodides with 1,1,1‐Trifluoro‐2‐Iodoethane via Reductive Coupling.

-

PubChem. 1-Bromo-4-fluorobenzene. Available at: [Link]. (Accessed: 15th January 2026)

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available at: [Link]. (Accessed: 15th January 2026)

Sources

- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub: are you are robot? [sci-hub.box]

- 5. pubs.acs.org [pubs.acs.org]

"1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene" chemical properties

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This compound is a trifunctionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure incorporates three key functionalities on a benzene ring: a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethyl group. This unique combination makes it a highly valuable and versatile building block in modern organic synthesis. The bromine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine and trifluoroethyl substituents are known to impart desirable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of the compound's known properties, proposes a logical synthetic strategy, details its reactivity profile, and explores its applications as a key intermediate in drug discovery.

Molecular Overview and Physicochemical Properties

This compound is a halogenated benzene derivative characterized by its distinct substitution pattern. The strategic placement of the bromo, fluoro, and trifluoroethyl groups provides a unique electronic and steric profile, which is instrumental in its synthetic applications.

Chemical Structure

Caption: Structure of this compound.

Identifier and Property Summary

The fundamental properties of this compound are summarized below, based on data from chemical suppliers.[2]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 154627-81-3 | [2] |

| Molecular Formula | C₈H₅BrF₄ | [2] |

| Molecular Weight | 257.02 g/mol | [2] |

| Physical Form | Solid | [2] |

| SMILES | FC(F)(F)Cc1c(ccc(c1)F)Br | [2] |

| InChI Key | VDKXBQCWYHXJNB-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD11226691 | [2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals in two distinct regions.

-

Aromatic Region (~7.0-7.8 ppm): Three signals corresponding to the three aromatic protons. Each signal would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Aliphatic Region (~3.3-3.8 ppm): A single signal for the benzylic methylene (-CH₂-) protons. This signal is expected to appear as a quartet due to coupling with the three adjacent fluorine atoms of the -CF₃ group.

-

-

¹³C NMR: The spectrum would display eight distinct signals for each carbon atom. The carbon attached to the bromine would be downfield, while the carbons attached to fluorine would show large C-F coupling constants. The -CF₃ carbon would appear as a quartet.

-

¹⁹F NMR: Two signals are predicted.

-

One signal for the aromatic fluorine atom, likely appearing as a multiplet due to coupling with nearby aromatic protons. A similar compound, 1-bromo-4-fluorobenzene, shows a ¹⁹F signal around -111.0 ppm.[3][4]

-

A second signal for the trifluoroethyl group (-CH₂CF₃ ), which would appear as a triplet due to coupling with the two adjacent methylene protons.

-

Proposed Synthesis and Manufacturing

A validated, published synthesis route specifically for this compound is not publicly documented. However, a plausible and logical synthetic pathway can be designed based on established organometallic and aromatic chemistry principles. The most direct approach involves the selective bromination of a suitable precursor.

Retrosynthetic Analysis and Proposed Workflow

The key transformation is the introduction of the bromine atom at the C1 position, ortho to the trifluoroethyl group. This can be achieved via electrophilic bromination of 1-fluoro-3-(2,2,2-trifluoroethyl)benzene. The trifluoroethyl group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. Their combined influence would direct the incoming electrophile (Br⁺) to the desired position.

Caption: A plausible synthetic route via electrophilic bromination.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard methods for aromatic bromination.[5] Researchers must perform their own risk assessment and optimization.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3-(2,2,2-trifluoroethyl)benzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Inert Atmosphere: Purge the system with dry nitrogen and cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Cautiously add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.05 eq).

-

Bromine Addition: Dissolve liquid bromine (1.05 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality Note: The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary to overcome the deactivated nature of the aromatic ring for substitution.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its aryl bromide functionality, which serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating several powerful cross-coupling reactions. This makes the compound an ideal building block for introducing the 4-fluoro-2-(2,2,2-trifluoroethyl)phenyl moiety into larger molecules.

Caption: Major synthetic transformations utilizing the aryl bromide handle.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in pharmaceuticals.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes, which are versatile intermediates for further functionalization.[7]

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines, a critical class of compounds in medicinal chemistry.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

The electron-withdrawing nature of the fluoro and trifluoroethyl groups can influence the rate of oxidative addition, often making the C-Br bond more reactive in these catalytic cycles.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability.

This compound is an exemplary building block for this purpose. It allows medicinal chemists to install the fluorinated phenyl moiety into a lead compound via one of the cross-coupling reactions described above. This is particularly useful during the lead optimization phase of drug discovery, where systematic modifications are made to improve a compound's efficacy and safety profile.[7][8] Its utility spans various therapeutic areas, including the development of anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics.[7]

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Information[2][3]

| Hazard | Code | Description |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statement | H301 | Toxic if swallowed |

| Precautionary Stmt. | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 / toxic compounds |

Handling Protocol

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. In case of accidental ingestion, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical intermediate with high strategic value for researchers in medicinal chemistry and materials science. Its trifunctionalized nature, particularly the synthetically versatile bromine handle, allows for its efficient incorporation into complex target molecules. The presence of both fluorine and a trifluoroethyl group provides a powerful tool for modulating the physicochemical and pharmacological properties of new chemical entities. While detailed characterization data is sparse in public literature, its properties and reactivity can be reliably inferred from its structure, positioning it as a key building block for the next generation of innovative chemical compounds.

References

-

1-Bromo-4-(2,2,2-trifluoroethyl)benzene. PubChem. [Link]

-

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. PubChem. [Link]

-

1-Bromo-4-fluorobenzene. Wikipedia. [Link]

-

Benzene, 1-bromo-4-(trifluoromethyl)-. PubChem. [Link]

-

Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Supporting Information for an article. The Royal Society of Chemistry. [Link]

-

1-Bromo-4-fluoro-benzene - Optional[19F NMR]. SpectraBase. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

1-Bromo-3,4,5-trifluorobenzene. PubChem. [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aromatic Reactivity. MSU chemistry. [Link]

-

How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Chemistry Stack Exchange. [Link]

-

Para Bromo Fluoro Benzene Manufacturers in India. IndiaMART. [Link]

-

Drug Discovery Chemistry Conference. Cambridge Healthtech Institute. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. nbinno.com [nbinno.com]

- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: A Key Building Block for Advanced Pharmaceutical and Agrochemical Development

This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene, a highly functionalized aromatic building block of significant interest to researchers and professionals in drug discovery and agrochemical synthesis. This document delves into the compound's physicochemical properties, outlines a plausible synthetic strategy based on established chemical principles, discusses its strategic importance and potential applications, and provides essential safety and handling information.

Introduction and Strategic Importance

This compound (CAS Number: 1256841-61-8 ) is a substituted benzene ring featuring three distinct and synthetically valuable functionalities: a bromine atom, a fluorine atom, and a trifluoroethyl group.[1] The strategic arrangement of these substituents makes this molecule a powerful intermediate for introducing complex fluorinated motifs into larger molecular scaffolds.

The incorporation of fluorine and fluorine-containing groups is a well-established strategy in modern medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoroethyl group, in particular, can serve as a lipophilic hydrogen bond donor and can significantly alter the pharmacokinetic profile of a molecule. The bromine atom provides a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom further modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.

Physicochemical and Structural Properties

The structural and key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 1256841-61-8 | [1] |

| Molecular Formula | C₈H₅BrF₄ | [2] |

| Molecular Weight | 257.02 g/mol | [2] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | |

| Alternate Name | 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | [1] |

| SMILES String | FC(F)(F)Cc1c(ccc(c1)F)Br | [2] |

| InChI Key | VDKXBQCWYHXJNB-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the introduction of the trifluoroethyl group onto a suitable precursor, followed by a regioselective bromination.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (Precursor)

This stage would likely involve a Grignard reaction or a similar nucleophilic substitution to introduce the trifluoroethyl moiety.

-

Grignard Formation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a solution of a suitable starting material, such as 1-bromo-2,4-difluorobenzene, dropwise to initiate the Grignard reagent formation.

-

Trifluoroethylation: Cool the resulting Grignard solution and add an electrophilic source of the trifluoroethyl group, such as 2,2,2-trifluoroethyl tosylate, portion-wise while maintaining a low temperature.

-

Work-up and Debromination: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. The resulting intermediate would then be subjected to a debromination step, for instance, catalytic hydrogenation using palladium on carbon (Pd/C), to yield the precursor, 1-fluoro-3-(2,2,2-trifluoroethyl)benzene.

Stage 2: Regioselective Bromination

The final step is an electrophilic aromatic substitution to install the bromine atom.

-

Reaction Setup: Dissolve the precursor, 1-fluoro-3-(2,2,2-trifluoroethyl)benzene, in a suitable solvent such as dichloromethane or carbon tetrachloride in a flask protected from light.

-

Bromination: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃). Cool the mixture in an ice bath.

-

Add a solution of bromine (Br₂) in the same solvent dropwise. The directing effects of the existing fluoro (ortho, para-directing) and trifluoroethyl (meta-directing) groups are expected to favor bromination at the C2 position (ortho to the trifluoroethyl group and meta to the fluoro group), yielding the desired product.

-

Purification: Upon completion, the reaction is quenched, washed to remove acid and excess bromine, dried, and the solvent is evaporated. The final product would be purified using techniques such as column chromatography or recrystallization.

Disclaimer: This proposed synthesis is illustrative. Researchers must consult relevant literature and perform appropriate safety assessments before attempting any experimental work.

Applications in Drug Development and Agrochemicals

While specific examples citing the use of this compound are not prominent in publicly available literature, its structure is emblematic of building blocks used to synthesize high-value compounds. Its utility can be logically inferred from the roles of its constituent parts.

-

As a Bioisostere: The trifluoroethylphenyl moiety can be used as a bioisosteric replacement for other groups to fine-tune compound properties. For example, it can mimic lipophilic groups while offering different metabolic profiles and electronic properties.

-

In Cross-Coupling Reactions: The bromine atom is a key reactive site. It allows for the molecule to be coupled with a vast array of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), alkynes (Sonogashira coupling), and other organometallic reagents. This enables the rapid elaboration of the core structure into diverse libraries of potential drug candidates or agrochemicals.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy specific pockets in the ATP binding site. The unique substitution pattern of this molecule could be exploited to design novel inhibitors with improved selectivity and potency.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity and environmental stability. This building block is a prime candidate for the synthesis of new active ingredients.

Caption: Synthetic utility in cross-coupling reactions.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions by trained personnel.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement(s) | H301: Toxic if swallowed. | [2] |

| Precautionary Statement(s) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat are mandatory. Work should be conducted in a certified chemical fume hood to avoid inhalation. | |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from incompatible materials such as strong oxidizing agents. | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up. Classified under Storage Class 6.1C for combustible, acute toxic substances. | [2] |

| First Aid | If Swallowed: Rinse mouth. Immediately call a poison control center or physician. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable and highly functionalized building block for chemical synthesis. Its unique combination of a reactive bromine handle and metabolically robust fluorine-containing groups makes it an attractive intermediate for the development of novel pharmaceuticals and agrochemicals. While detailed application data remains proprietary or limited in public literature, its structural features strongly indicate its potential in creating complex, high-value molecules. Strict adherence to safety protocols is essential when handling this toxic compound.

References

-

Organic Syntheses. (1963). 1-BROMO-2-FLUOROBENZENE. Org. Synth. 1963, 43, 12. DOI: 10.15227/orgsyn.043.0012. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Available from: [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link]

-

Oakwood Chemical. 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-fluoro-benzene. Available from: [Link]

-

PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Available from: [Link]

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

- Google Patents. US5847241A - Process for the preparation of p-bromofluorobenzene.

-

PMC (NIH). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Available from: [Link]

- Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

-

PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Available from: [Link]

Sources

"1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene" molecular weight

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifluoroethyl-substituted benzene ring, it serves as a valuable building block in the synthesis of more complex molecules. The strategic placement of bromo, fluoro, and trifluoroethyl groups provides multiple reactive sites and modulates the electronic and steric properties of the molecule. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 257.02 g/mol | |

| Empirical Formula | C₈H₅BrF₄ | |

| IUPAC Name | This compound | |

| CAS Number | 1256841-61-8 | [1] |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be envisioned through a multi-step pathway, leveraging common reactions in aromatic chemistry. A plausible route starts from the commercially available 1-bromo-4-fluorobenzene.

Experimental Protocol: A Hypothetical Synthetic Pathway

Step 1: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene

-

To a stirred solution of 1-bromo-4-fluorobenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add trifluoroacetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone intermediate, 2-bromo-5-fluoro-1-(2,2,2-trifluoroacetyl)benzene.

Step 2: Reduction of the Ketone to the Ethyl Group

-

The resulting ketone can be reduced to the corresponding ethyl group using a strong reducing agent. A common method is the Wolff-Kishner reduction or Clemmensen reduction.

-

For a Wolff-Kishner reduction, dissolve the ketone in a high-boiling point solvent like diethylene glycol.

-

Add hydrazine hydrate and a strong base such as potassium hydroxide.

-

Heat the mixture to a high temperature (e.g., 180-200°C) to facilitate the reduction and remove water.

-

After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ether).

-

Wash the organic extracts, dry, and purify by column chromatography to obtain the final product, this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization and Structural Verification

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show characteristic signals for the aromatic protons, with coupling patterns influenced by the bromo, fluoro, and trifluoroethyl substituents. The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR is crucial for confirming the presence of the two distinct fluorine environments: the aromatic fluorine and the three equivalent fluorines of the trifluoromethyl group.

-

¹³C NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 257.02 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching.

Applications in Research and Development

Fluorinated organic compounds are of high interest in drug discovery and materials science due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

-

Medicinal Chemistry : this compound can be used as a scaffold or intermediate in the synthesis of novel pharmaceutical agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

-

Agrochemicals : Similar to its applications in pharmaceuticals, this compound can serve as a building block for new pesticides and herbicides, where the trifluoroethyl group can enhance biological activity.[2]

-

Materials Science : Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs).

Safety and Handling

Based on the available safety data for this compound and structurally related molecules, appropriate safety precautions must be taken in the laboratory.

-

Hazard Classification : The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Related compounds are known to cause skin and eye irritation.[3][4]

-

Precautionary Statements :

-

Wear protective gloves, clothing, and eye/face protection.[3][5]

-

Use only in a well-ventilated area or outdoors.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

In case of contact with skin, wash with plenty of water.[3]

-

If in eyes, rinse cautiously with water for several minutes.[3]

-

-

Handling and Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a fluorinated aromatic compound with a molecular weight of 257.02 g/mol . Its synthesis can be achieved through established organic reactions, and its structure provides a versatile platform for the development of new molecules in the pharmaceutical and agrochemical industries. Proper handling and adherence to safety protocols are essential when working with this and related chemical substances.

References

-

PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

S D Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE. Available at: [Link]

-

PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. Available at: [Link]

-

PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 1-Bromo-4-(2,2,2-trifluoroethyl)-benzene. Available at: [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available at: [Link]

-

PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Chemistry Stack Exchange. How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Available at: [Link]

Sources

- 1. 1256841-61-8|4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

The Synthetic Chemist's Compass: Navigating the Reactivity of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene, a polysubstituted aromatic compound, presents a unique combination of reactive sites and electronically influential groups. This guide provides a comprehensive analysis of its reactivity profile, offering a predictive framework for its application in synthetic chemistry. By dissecting the electronic and steric interplay of the bromo, fluoro, and trifluoroethyl substituents, we illuminate the molecule's behavior in key organic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. This document serves as a technical resource, complete with mechanistic insights and adaptable experimental protocols, to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities in drug discovery and materials science.

Molecular Architecture and Electronic Landscape

This compound (C₈H₅BrF₄, Molecular Weight: 257.02 g/mol ) is a solid at room temperature. Its structure is characterized by a benzene ring adorned with three distinct substituents that collaboratively define its chemical persona.

-

The Bromo Group (-Br): A versatile handle for synthetic transformations, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its moderate electronegativity and size allow for efficient oxidative addition to a palladium(0) catalyst.

-

The Fluoro Group (-F): Located para to the bromine, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) across the ring. This effect deactivates the aromatic system towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

-

The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): Positioned ortho to the bromine, this group introduces both steric hindrance and a significant electron-withdrawing effect. The trifluoromethyl (-CF₃) moiety is one of the most powerful electron-withdrawing groups in organic chemistry. This property profoundly influences the electron density of the aromatic ring and the acidity of the benzylic protons.

The confluence of these substituents creates a nuanced electronic landscape. The strong electron-withdrawing nature of the fluoro and trifluoroethyl groups renders the aromatic ring electron-deficient, a key factor governing its reactivity in both nucleophilic and electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling reactions, offering a reliable entry point for the construction of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. This compound is anticipated to be an excellent substrate for this reaction, coupling with a variety of boronic acids and esters. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step.

Conceptual Workflow: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol (Adapted from similar substrates):

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Add a base, typically aqueous potassium carbonate (2.0 equiv.).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. The title compound is expected to react with a range of primary and secondary amines in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is critical for achieving high yields.

Conceptual Workflow: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol (Adapted from similar substrates):

-

In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

-

Add this compound and the desired amine.

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The electron-deficient nature of the substrate should favor this transformation.

Representative Experimental Protocol (Adapted from similar substrates):

-

To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of THF and diisopropylamine.

-

Add the terminal alkyne (1.1 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, filter the mixture to remove the amine hydrobromide salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The presence of two strong electron-withdrawing groups (fluoro and trifluoroethyl) significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. While the bromine atom can be a leaving group, the fluorine atom, being a poorer leaving group but a strong activator, complicates the regioselectivity.

Predictive Analysis of Regioselectivity:

-

Attack at C1 (ipso-to-Bromo): Nucleophilic attack at the carbon bearing the bromine atom is a plausible pathway, leading to the displacement of the bromide ion. The negative charge in the intermediate Meisenheimer complex would be stabilized by the ortho-trifluoroethyl group and the para-fluoro group through their inductive effects.

-

Attack at C4 (ipso-to-Fluoro): Although fluorine is a poorer leaving group than bromine, the carbon it is attached to is activated by the ortho-bromo and meta-trifluoroethyl groups. In some cases, particularly with hard nucleophiles, displacement of fluoride can occur.

The outcome will likely depend on the nature of the nucleophile and the reaction conditions.

Conceptual Mechanism: SₙAr Reaction

Caption: General mechanism for nucleophilic aromatic substitution.

Representative Experimental Protocol (for ipso-Bromo substitution):

-

Dissolve this compound in a polar aprotic solvent like DMSO or DMF.

-

Add the nucleophile (e.g., an alkoxide, amine, or thiol), often in excess or with a non-nucleophilic base to generate the active nucleophile in situ.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

-

Wash the organic extracts, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Electrophilic Aromatic Substitution (EAS)

The strong deactivating effects of the fluoro and trifluoroethyl groups make electrophilic aromatic substitution challenging for this molecule. The benzene ring is significantly electron-deficient, requiring harsh reaction conditions and potent electrophiles.

Directing Effects of Substituents:

-

-Br: Ortho, para-directing (deactivating).

-

-F: Ortho, para-directing (deactivating).

-

-CH₂CF₃: Meta-directing (deactivating).

The directing effects of the substituents are in conflict. The ortho, para-directing influence of the bromine and fluorine atoms opposes the meta-directing influence of the trifluoroethyl group. The most likely positions for electrophilic attack are C3 and C5, which are ortho to the fluorine and meta to the other two groups, or C6, which is ortho to the bromine. However, due to the strong overall deactivation, forcing conditions will be necessary, and a mixture of products is likely.

Representative Experimental Protocol (e.g., Nitration):

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

-

Slowly add this compound to the cold acid mixture with vigorous stirring.

-

Allow the reaction to stir at a low temperature, gradually warming to room temperature if necessary, while monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry, concentrate, and purify the product mixture by column chromatography to separate the isomers.

Summary of Reactivity

| Reaction Type | Key Reactive Site | Expected Reactivity | Influencing Factors | Potential Applications |

| Palladium-Catalyzed Cross-Coupling | C-Br bond | High | Catalyst, ligand, base, and solvent choice are crucial for optimal results. | Synthesis of biaryls, aryl amines, and aryl alkynes. |

| Nucleophilic Aromatic Substitution | C-Br bond (primarily) | Moderate to High | Strong electron-withdrawing groups activate the ring. The nature of the nucleophile and reaction temperature are key. | Introduction of various functional groups (OR, NR₂, SR). |

| Electrophilic Aromatic Substitution | Aromatic Ring | Low | Strong deactivation by all substituents. Requires harsh conditions and may lead to mixtures of isomers. | Functionalization of the aromatic core, though challenging. |

Conclusion

This compound is a highly functionalized building block with a predictable yet nuanced reactivity profile. Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond, providing a robust platform for the synthesis of complex molecules. The electron-deficient nature of the aromatic ring also opens avenues for nucleophilic aromatic substitution. In contrast, electrophilic aromatic substitution is expected to be challenging. This guide provides a foundational understanding of the reactivity of this compound, offering both theoretical insights and practical starting points for its application in the laboratory. As with any new substrate, empirical optimization of the outlined protocols will be essential to achieve desired outcomes.

References

- Sigma-Aldrich. This compound.

- PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

- Wikipedia. 1-Bromo-4-fluorobenzene.

- BenchChem.

- BenchChem. Strategic Importance of the 2,2,2-Trifluoroethyl Moiety in Chemical Design.

- Wikipedia.

- Chemistry LibreTexts.

- Wikipedia.

- Chemistry LibreTexts.

- Organic Chemistry Portal. Suzuki Coupling.

- Wikipedia.

- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Journal of Organic Chemistry.

- BenchChem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic compound with the empirical formula C₈H₅BrF₄ and a molecular weight of 257.02 g/mol . It exists as a solid at room temperature. The strategic placement of bromo, fluoro, and trifluoroethyl groups on the benzene ring makes it a versatile building block in organic synthesis. However, these same structural features contribute to its hazardous properties.

The primary and most severe hazard associated with this compound is its acute oral toxicity.

GHS Classification and Hazard Statements

A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following classification is based on information from chemical suppliers.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | [1] |

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical to obtain the most current and comprehensive safety information.

Due to the presence of bromine and fluorine, and based on data for structurally related compounds such as 1-bromo-4-fluorobenzene and other fluorinated bromobenzenes, it is prudent to assume that this compound may also cause skin, eye, and respiratory irritation.[2][3]

Risk Assessment and Mitigation Workflow

A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow provides a systematic approach to identifying and mitigating the hazards associated with this compound.

Engineering and Administrative Controls

Engineering Controls

The primary engineering control for handling this compound, which is a solid, is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any fine dust particles. The fume hood should have a face velocity of at least 1-2 m/s. All weighing and transfer operations should be conducted within the fume hood.[4]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Access Control: Restrict access to areas where this chemical is handled and stored to authorized personnel only.

-

Training: Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Item | Standard/Specification | Purpose |

| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Protects against splashes of any solutions and airborne particles.[2] |

| Face Shield | - | To be worn over goggles during procedures with a high risk of splashing. | |

| Hand Protection | Chemical-Resistant Gloves | EN 374 | Protects against skin irritation and absorption. Nitrile gloves are a suitable option for incidental contact. For prolonged contact, consult the glove manufacturer's resistance chart.[2] |

| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination.[4] |

| Closed-toe Shoes | - | Prevents exposure from spills.[4] | |

| Respiratory Protection | Fume Hood | - | As the primary engineering control, a properly functioning fume hood is essential for respiratory protection.[4] |

Safe Handling and Storage Protocols

Handling

-

Avoid all personal contact, including inhalation of dust.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

When transferring the solid, use spark-free tools.

-

Avoid the formation of dust and aerosols. [5]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][6]

-

The designated storage area should be a combustible, acute toxic category 3 approved location. [1]

-

Store away from incompatible materials such as strong oxidizing agents. [7]

-

Do not store in pits, depressions, basements, or areas where vapors may be trapped.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [2] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [2][3] |

| Skin Contact | IF ON SKIN: Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention in case of irritation. | [2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [2][3] |

Spill Response

-

Minor Spills (in a fume hood):

-

Remove all ignition sources.

-

Wearing appropriate PPE, clean up the spill immediately.

-

Contain and absorb the solid with an inert material such as vermiculite or sand.

-

Collect the absorbed material and place it in a labeled, sealed container for disposal.

-

Wipe the area with a suitable solvent, followed by washing with soap and water.[8]

-

-

Major Spills:

-

Evacuate the area immediately and move upwind.

-

Alert the emergency response team and the fire department, informing them of the location and nature of the hazard.

-

Prevent the spill from entering drains or waterways.

-

Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up the spill.

-

Disposal Considerations

-

Waste Segregation: As a halogenated organic compound, waste this compound must be collected in a designated, labeled container separate from non-halogenated organic waste.[9]

-

Disposal Method: Dispose of the waste through a licensed and approved waste disposal company.[9] Do not dispose of it down the drain.[6] All local, state, and federal regulations for hazardous waste disposal must be followed.[9]

Chemical Reactivity and Toxicology Insights

Reactivity Profile

While specific reactivity data for this compound is limited, insights can be drawn from related structures.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[7]

-

Reactivity of the Benzene Ring: The trifluoroethyl group is an electron-withdrawing group, which generally deactivates the benzene ring towards electrophilic aromatic substitution.[10] Conversely, the fluorine and bromine atoms have competing inductive (electron-withdrawing) and resonance (electron-donating) effects that influence the reactivity and regioselectivity of reactions on the aromatic ring.[11]

Toxicological Profile

Conclusion

This compound is a valuable synthetic intermediate with significant hazardous properties, most notably its acute oral toxicity. A comprehensive understanding and implementation of the safety protocols outlined in this guide are essential for mitigating risks in a research and development setting. The principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to safe handling and emergency procedures are paramount. Researchers are strongly urged to obtain and thoroughly review the supplier-specific Safety Data Sheet before commencing any work with this compound.

References

-

Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

-

U.S. EPA. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]

-

U.S. EPA. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link]

-

Restek. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Chemical Research in Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from [Link]

-

ResearchGate. (2025, December 20). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. fluoridealert.org [fluoridealert.org]

- 15. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the selection of starting materials and scaffolds is a critical determinant of a program's success. Fluorinated building blocks, in particular, have become indispensable tools for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth technical analysis of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene , a highly functionalized aromatic scaffold. We will dissect the strategic advantages conferred by its unique combination of moieties: the synthetically versatile bromine atom, the metabolism-blocking fluorine atom, and the increasingly important trifluoroethyl group. This document serves as a practical manual for researchers, illustrating not just the properties of this building block, but also the causality behind its application in designing next-generation therapeutics with improved efficacy and safety profiles.

Deconstructing the Scaffold: A Triumvirate of Strategic Functionality

The potential of this compound lies in the synergistic interplay of its three key functional groups. Each component addresses a specific challenge in medicinal chemistry, from metabolic stability to synthetic accessibility.

-

The Bromo Group: A Versatile Handle for Synthesis. The carbon-bromine bond is a cornerstone of modern organic synthesis, primarily serving as a reactive site for a multitude of palladium-catalyzed cross-coupling reactions.[3][4] This allows for the precise and modular introduction of a wide array of substituents, enabling rapid library generation and systematic exploration of a target's chemical space. Its reactivity makes it an ideal precursor for introducing carbon, nitrogen, or oxygen-based functional groups to tailor a molecule's interaction with biological targets.[3][5]

-

The 4-Fluoro Group: Enhancing Metabolic Stability and Binding. Fluorine substitution is a well-established strategy in drug design, with nearly a quarter of all marketed drugs containing this element.[1] A fluorine atom at the para-position, as in this scaffold, can significantly enhance metabolic stability by blocking sites vulnerable to cytochrome P450 (CYP) mediated oxidation.[6] The strong C-F bond is resistant to enzymatic cleavage, which can lead to a longer drug half-life and more predictable pharmacokinetics.[6][7] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity with target proteins through favorable electrostatic interactions.

-

The 2-(2,2,2-trifluoroethyl) Group: A Unique Bioisostere. While the trifluoromethyl (-CF3) group is more common, the trifluoroethyl (-CH2CF3) moiety offers distinct and valuable properties. It is a lipophilic group that can improve membrane permeability.[8] Crucially, the C-F bonds' strong electron-withdrawing effect makes the adjacent methylene (-CH2-) protons weakly acidic, allowing this group to act as a unique hydrogen bond donor. The trifluoroethyl group serves as a bioisosteric replacement for other functionalities and has been shown to improve metabolic stability and potency in various contexts.[9][10][11] Its introduction can effectively block metabolic pathways, leading to improved bioavailability and a more robust pharmacokinetic profile.[12][13]

Physicochemical Properties Profile

A summary of the key physicochemical properties for the core scaffold is presented below. These values are crucial for computational modeling and prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₄ | |

| Molecular Weight | 257.02 g/mol | |

| InChI Key | VDKXBQCWYHXJNB-UHFFFAOYSA-N | |

| Appearance | Solid |

Synthetic Tractability: Gateway to Chemical Diversity

The primary utility of this compound is its role as a versatile intermediate for library synthesis. The bromine atom is the key enabler for this diversification, offering a predictable site for modification via robust and well-documented cross-coupling methodologies.

The diagram below illustrates the central role of the scaffold in generating a diverse library of compounds through various palladium-catalyzed cross-coupling reactions. This strategic approach allows for the systematic probing of structure-activity relationships (SAR).

Sources

- 1. ikprress.org [ikprress.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adpharmachem.com [adpharmachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. sci-hub.box [sci-hub.box]

- 12. C20-trifluoro-5-oxo-ETE: a metabolically stable 5-oxo-ETE derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

"1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene" as a building block in organic synthesis

Beginning Data Collection

I've started gathering data on the target compound. My initial focus is on Google searches, honing in on its synthesis, reactivity, and applications within medicinal chemistry and drug development. I'm aiming for a comprehensive overview to guide the next phase of analysis.

Structuring the Technical Guide

I'm now diving into the detailed structure of the technical guide, ensuring a logical flow from foundational properties to practical applications. My outline will give a solid foundation for writing. I will commence writing the introduction, highlighting the compound's significance as a building block. Synthesis, detailing established protocols and explanations, will follow.

Deepening Data Exploration

I'm now conducting targeted Google searches for the target compound, focusing on synthesis, reactivity, and medicinal chemistry applications. I'm also delving into its physical properties, spectroscopic data, and safety information. From there, I will structure a technical guide with a clear flow. I am writing an introduction and detailing synthesis with protocols. My focus is on reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. I plan on providing detailed explanations for each step, and summaries with key parameters. I will rigorously cite everything. I will also incorporate clear visualizations to make my arguments.

Commencing Comprehensive Research

Formulating the Outline

I'm currently focused on deconstructing the user's request, specifically analyzing their need for a technical guide on "1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene." I'm identifying the key aspects to cover in the guide, such as its synthesis, reactivity, and applications in organic synthesis. The goal is to create a focused, detailed outline to guide this response.

Structuring the Guide's Content

Now, I'm defining the guide's logical structure. I've broken down the user's request. My focus is on creating a focused whitepaper for chemists and researchers. It's becoming clear that I must address the compound's introduction, properties, synthesis, applications, key experimental procedures, and safety information. The goal is to provide a complete, technical resource.

Mapping the Response Framework

I'm now integrating all these ideas. I've deconstructed the user's need for a comprehensive technical resource on the specified compound. The current approach prioritizes a logical, structured format that emphasizes both technical accuracy and practical utility. I plan to build sections on the compound's properties, synthetic pathways, reactivity, applications, and safety. I'm focusing on creating an easily navigable, informative guide. I'll make sure to include detailed experimental protocols, complete with cited references to support the guide's scientific integrity. I'll employ formatting for clarity and presentation of data.

Defining the Guide Structure

Now I'm focusing on refining the guide's organization, creating sections for a core directive and scientific integrity. I'll make sure to prioritize the synthesis and reactivity of the compound. My plan will be to include detailed experimental protocols, complete with cited references. I'll incorporate a reference list at the end with full details and URLs, as well as mandatory visualization like workflow diagrams.

Prioritizing Guide's Structure

I'm now structuring the guide to cover the compound's introduction, properties, and applications, including detailed synthetic pathways and reactivity explanations. This update includes detailed, cited experimental procedures and safety information. My goal is to create a complete reference, including mandatory visualization of workflows and a detailed reference section, to ensure scientific integrity. I'm focusing on the best way to present the information for an expert audience.

Outlining the Technical Guide

I've outlined a guide, focusing on both structure and scientific integrity, to address the request. I've broken the guide into key sections: introduction, properties, synthesis, reactivity & applications, detailed experimental protocols, and safety information. The goal is to provide a complete resource for experts, with references. I'll include mandatory visualizations to enhance clarity.

Finalizing the Technical Guide

I've organized the guide into sections: introduction, physicochemical properties, synthesis, reactivity/applications with detailed protocols, and safety. I'm prioritizing cited references and mandatory visuals. I will include the information about this molecule and its applications for expert reference, ensuring clarity, accuracy, and scientific rigor. I'll include URLs and references to support the guide.

Refining the Guide's Focus

I've now focused the guide's content and presentation. I'm prioritizing the presentation of the molecule's core building-block nature, emphasizing cross-coupling reactions such as Suzuki and Sonogashira, with experimental details and clear visualizations. The guide will include relevant safety information, using cited references to ensure accuracy and scientific rigor for an expert audience. I will finalize and refine the final structure.

Prioritizing Guide's Focus

I'm now prioritizing the guide's focus on the synthesis and applications of "this compound," especially on its use as a building block in cross-coupling reactions. I'm focusing on providing clear experimental protocols, supported by references, and ensuring scientific integrity, and clarity for a researcher.

Refining the Guide's Structure

I've refined the guide's structure, focusing on the target compound's application as a building block for cross-coupling reactions, emphasizing the synthesis, reactivity, and related safety measures. I'll include detailed experimental protocols with cited references to ensure scientific integrity and clarity for expert researchers. I plan to present mandatory visualizations to illustrate important processes.

Refining the Guide's Structure